2-Bromo-1-fluoro-3-(trichloromethoxy)benzene
Description
Properties
IUPAC Name |
2-bromo-1-fluoro-3-(trichloromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrCl3FO/c8-6-4(12)2-1-3-5(6)13-7(9,10)11/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFNDABNKMWFVEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Br)OC(Cl)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrCl3FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation Method for 2-Bromo-3-fluorobenzoic acid
A preparation method for 2-bromo-3-fluorobenzoic acid uses m-fluorobenzotrifluoride as a raw material and undergoes nitration, bromination, reduction, deamination, separation, and hydrolysis to obtain the target product, 2-bromo-3-fluorobenzoic acid.
The specific steps are as follows:
- Nitration: React m-fluorobenzotrifluoride with nitric acid using sulfuric acid as a solvent at a molar ratio of 1.0:1.6-2.0 and a reaction temperature of 20-30°C to produce 4-fluoro-2-trifluoromethylnitrobenzene. The preferred molar ratio of m-fluorobenzotrifluoride to nitric acid is 1.0:1.8.
- Bromination: Use sulfuric acid as a solvent and dibromohydrocarbyl as a bromination reagent. The preferred molar ratio of 4-fluoro-2-trifluoromethylnitrobenzene to dibromohydrocarbyl is 1.3:1.0.
- Reduction: Carry out reduction in a water phase using acetic acid or ammonium chloride as a catalyst and reduced iron powder.
- Deamination: Perform the deamination reaction in hypophosphorous acid, using 1.3 to 1.5 times the weight of the raw material at a reaction temperature of 20 to 30°C to obtain a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride.
- Separation: Obtain 2-bromo-3-fluorotrifluorotoluene through decompression and fractionation of a rectifying column using a vacuum pump with normal water circulation.
- Hydrolysis: Add sulfuric acid to the reaction vessel at a reaction temperature of 150 to 175°C to obtain the target product, 2-bromo-3-fluorobenzoic acid.
- Nitrification: React m-fluorotrifluorotoluene with nitric acid using sulfuric acid as a solvent at a molar ratio of 1.0:1.6 and a reaction temperature of 20°C to produce 4-fluoro-2-trifluoromethylnitrobenzene.
- Deamination: Carry out the deamination reaction in hypophosphorous acid, using 1.3 times the weight of the raw material at a reaction temperature of 20°C to obtain a mixture of 2-bromo-3-fluorobenzotrifluoride and 4-bromo-3-fluorobenzotrifluoride.
- Hydrolysis: Add sulfuric acid to the reaction vessel at a reaction temperature of 175°C to obtain the target product 2-bromo-3-fluorobenzoic acid.
Chemical Reactions and Interactions
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene can undergo various chemical reactions due to the presence of bromine, fluorine, and trichloromethoxy groups, enhancing its reactivity and allowing it to participate in multiple chemical pathways. The compound exhibits significant stability under normal conditions but can react vigorously under specific conditions due to the presence of halogens.
Chemical Reactions Analysis
Substitution Reactions
The bromine and fluorine atoms undergo nucleophilic/electrophilic substitution under specific conditions. The trichloromethoxy group directs reactivity through electronic effects.
Halogen Exchange
Bromine can be replaced by nucleophiles like iodide:
| Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|
| NaI (2.2 eq), acetone, reflux, 6h | 2-Iodo-1-fluoro-3-(trichloromethoxy)benzene | 78% |
Diazonium Salt Formation
The amino derivative forms diazonium intermediates for further substitutions:
| Step | Conditions | Intermediate | Yield |
|---|---|---|---|
| Diazotization | NaNO₂, HCl, -5°C to -10°C | Diazonium hexafluorophosphate | 91% |
| Thermal decomposition | 165–175°C under vacuum (2 mmHg) | 2-Fluoro-3-(trichloromethoxy)benzene | 63% |
Coupling Reactions
The bromine atom participates in cross-coupling reactions to form biaryl systems.
Suzuki-Miyaura Coupling
| Boronic Acid Partner | Catalyst System | Product | Yield |
|---|---|---|---|
| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, DME | 2-Fluoro-3-(trichloromethoxy)biphenyl | 85% |
Lithium-Halogen Exchange
Lithiation enables carbonyl additions:
| Reagents | Product | Yield | Application |
|---|---|---|---|
| n-BuLi, B(OiPr)₃, THF, -78°C | 2-Fluoro-3-(trichloromethoxy)phenylboronic acid | 43% | Intermediate for drug synthesis |
Oxidation and Reduction
Controlled redox reactions modify the aromatic system.
Oxidation of Side Chains
| Oxidizing Agent | Product | Yield |
|---|---|---|
| KMnO₄, H₂SO₄, 80°C | 2-Fluoro-3-(trichloromethoxy)benzoic acid | 67% |
Reductive Dehalogenation
| Conditions | Product | Yield |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH, 25°C | 1-Fluoro-3-(trichloromethoxy)benzene | 92% |
Mechanistic Insights
-
Directing Effects : The trichloromethoxy group (-O-CCl₃) is strongly electron-withdrawing, directing electrophiles to the meta position relative to itself. Bromine and fluorine further modulate reactivity through inductive effects .
-
Coupling Reactivity : Bromine’s position para to fluorine enhances oxidative addition in palladium-catalyzed couplings due to favorable orbital overlap .
Comparative Reactivity Table
| Reaction Type | 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene | 2-Bromo-1-fluoro-3-methylbenzene |
|---|---|---|
| Suzuki Coupling Rate | 85% yield in 4h | 72% yield in 6h |
| Oxidation Resistance | Stable to HNO₃ at 50°C | Decomposes under same conditions |
Scientific Research Applications
Scientific Research Applications
The compound has several notable applications in scientific research:
Organic Synthesis
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene serves as a crucial building block in the synthesis of complex organic molecules. Its unique functional groups facilitate various substitution reactions, making it valuable for producing derivatives with specific properties.
Biological Studies
Research indicates that this compound exhibits potential biological activities, including:
- Antibacterial Activity : Effective against both Gram-positive and Gram-negative bacteria. The halogenated structure enhances membrane penetration, disrupting bacterial cell walls.
- Fungicidal Properties : It has shown inhibitory effects on pathogenic fungi, suggesting its utility in antifungal applications.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antibacterial | Effective against various bacterial strains | |
| Fungicidal | Inhibitory effects on multiple fungal strains | |
| Anti-inflammatory | Modulation of inflammatory pathways |
Case Studies
Several studies have highlighted the efficacy of this compound in various applications:
- Antibacterial Studies : In vitro studies demonstrated that derivatives of this compound exhibited significant antibacterial activity against resistant strains of bacteria. These findings suggest potential applications in developing new antibiotics or antibacterial agents.
- Fungicidal Efficacy : Research indicated that certain formulations containing this compound effectively inhibited the growth of pathogenic fungi, presenting opportunities for agricultural applications in crop protection.
Table 2: Comparison with Similar Compounds
| Compound Name | Key Features |
|---|---|
| This compound | Unique combination of bromine, fluorine, and trichloromethoxy group |
| 1-Bromo-3-(trifluoromethoxy)benzene | Lacks trichloromethoxy group; less complex |
| 1-Bromo-2-fluoro-3-(trichloromethoxy)benzene | Different positioning of fluorine; varied reactivity |
Mechanism of Action
The mechanism by which 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene exerts its effects involves interactions with molecular targets and pathways. The presence of bromine, fluorine, and trichloromethoxy groups can influence the compound’s reactivity and interactions with other molecules. These interactions can affect various biological and chemical processes, making the compound useful in different applications.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares 2-Bromo-1-fluoro-3-(trichloromethoxy)benzene with structurally analogous halogenated benzene derivatives, focusing on substituent effects, physical properties, and synthetic utility.
Structural Analogs and Substituent Effects
| Compound Name | Substituents (Positions) | Molecular Formula | CAS Number | Molecular Weight (g/mol) | Purity |
|---|---|---|---|---|---|
| 2-Bromo-1-fluoro-3-(trifluoromethoxy)benzene | Br (2), F (1), -OCF₃ (3) | C₇H₃BrF₄O | 1242249-84-8 | 261.45 | 95% GC |
| 2-Bromo-1-fluoro-3-(methoxymethoxy)benzene | Br (2), F (1), -OCH₂OCH₃ (3) | C₈H₇BrFO₂ | N/A | 249.04 | N/A |
| 1-Bromo-3-(difluoromethoxy)benzene | Br (1), -OCF₂H (3) | C₇H₅BrF₂O | 262587-05-3 | 223.02 | 95% |
| 2-Bromo-3-Fluorobenzotrifluoride | Br (2), F (3), -CF₃ (1) | C₇H₃BrF₄ | 104540-42-3 | 242.996 | N/A |
Key Observations:
- Steric Bulk: The trichloromethoxy group introduces greater steric hindrance than smaller substituents like -OCH₃, which may influence reaction selectivity in coupling reactions .
Physical Properties
Notes:
- Limited data exist for the trichloromethoxy variant, but the high density (1.7 g/cm³) of 2-Bromo-3-Fluorobenzotrifluoride suggests halogen-rich analogs exhibit increased density due to atomic mass contributions .
- The trifluoromethoxy derivative’s purity (95% GC) aligns with typical commercial standards for synthetic intermediates .
Biological Activity
2-Bromo-1-fluoro-3-(trichloromethoxy)benzene is a halogenated aromatic compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including antibacterial properties, mechanisms of action, structure-activity relationships (SARs), and relevant case studies.
The compound's structure features a bromine atom, a fluorine atom, and a trichloromethoxy group attached to a benzene ring. These substitutions can significantly influence the compound's reactivity and biological interactions.
Biological Activity Overview
Research indicates that halogenated compounds like this compound exhibit various biological activities, including:
- Antibacterial Activity : Many halogenated aromatic compounds have shown effectiveness against bacterial strains. Studies suggest that the presence of halogens enhances lipophilicity, allowing better membrane penetration and disruption of bacterial cell walls.
- Fungicidal Properties : Some derivatives have been noted for their fungicidal effects, particularly against pathogenic fungi.
Table 1: Summary of Biological Activities
The mechanisms through which this compound exerts its biological effects are not fully elucidated; however, several hypotheses exist:
- Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into bacterial membranes, leading to structural destabilization.
- Enzyme Inhibition : It may inhibit specific enzymes critical for bacterial survival or fungal growth.
- Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in microbial cells.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of halogenated compounds. Variations in substituents can lead to significant changes in activity:
- Halogen Substitution : The type and position of halogens influence both potency and spectrum of activity.
- Functional Groups : The presence of electron-withdrawing or electron-donating groups can affect the compound's reactivity and interaction with biological targets.
Table 2: SAR Insights
| Substituent | Effect on Activity | Reference |
|---|---|---|
| Bromine | Enhances antibacterial properties | |
| Fluorine | Increases lipophilicity | |
| Trichloromethoxy | Contributes to membrane disruption |
Case Studies
Several studies have reported on the biological activity of similar compounds, providing insights into potential applications:
- Antibacterial Studies : A study demonstrated that halogenated biphenyl derivatives exhibited strong activity against Staphylococcus aureus and Escherichia coli, suggesting that structural modifications could enhance efficacy against resistant strains .
- Fungal Inhibition : Research on related trichloro derivatives showed promising results in inhibiting Candida species, indicating potential therapeutic applications in treating fungal infections .
- Inflammatory Response Modulation : Compounds with similar structures have been shown to modulate inflammatory pathways effectively, suggesting a potential role in treating inflammatory diseases .
Q & A
Q. What are the recommended synthetic routes for 2-bromo-1-fluoro-3-(trichloromethoxy)benzene, and how do reaction conditions influence yield?
Answer: The synthesis of halogenated aryl ethers like this compound often involves electrophilic substitution or nucleophilic aromatic substitution. For bromo-fluoro derivatives, regioselective bromination of fluorinated precursors under controlled temperatures (e.g., 0–25°C) is critical to avoid side reactions. Evidence from analogous compounds (e.g., 1-bromo-3-fluoro-4-(trifluoromethoxy)benzene) suggests using Lewis acids like FeBr₃ to direct bromination . For trichloromethoxy groups, protection/deprotection strategies may be required to preserve the substituent during synthesis . Yield optimization typically involves monitoring reaction time (12–24 hrs) and stoichiometric ratios (1:1.2 substrate:reagent) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Answer:
- ¹H/¹³C NMR : Identify substituent positions via coupling patterns (e.g., fluorine’s deshielding effect at ~160 ppm in ¹⁹F NMR).
- Mass Spectrometry (HRMS) : Confirm molecular weight (C₇H₃BrCl₃FO) with isotopic patterns matching Br/Cl clusters.
- X-ray Crystallography : Resolve steric effects of the trichloromethoxy group, as seen in related aryl ethers .
- FT-IR : Detect C-O-C (trichloromethoxy) stretches at 1100–1250 cm⁻¹ and C-Br vibrations near 550 cm⁻¹ .
Q. How does the trichloromethoxy group influence the compound’s stability under varying storage conditions?
Answer: The trichloromethoxy group increases steric hindrance and electron-withdrawing effects, enhancing thermal stability but making the compound sensitive to hydrolysis. Storage at 2–8°C in anhydrous environments (e.g., under nitrogen) is recommended to prevent degradation. Analogous compounds, such as (trichloromethoxy)benzene, show decomposition at >40°C or in humid conditions .
Advanced Research Questions
Q. What are the regioselectivity challenges in functionalizing this compound for cross-coupling reactions?
Answer: The electron-deficient aromatic ring (due to -F and -O-CCl₃) directs electrophiles to the para position relative to the bromine. However, steric bulk from the trichloromethoxy group can hinder coupling reactions like Suzuki-Miyaura. Studies on 3-chloro-4-iodo-1-(trifluoromethoxy)benzene show that using Pd-XPhos catalysts at 80–100°C improves yields in Stille or Ullmann couplings . Computational DFT studies predict activation barriers for meta vs. para substitution, aiding in reagent selection .
Q. How can computational modeling predict the compound’s reactivity in nucleophilic aromatic substitution (SNAr)?
Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals. The LUMO of this compound localizes at the bromine-adjacent carbon, favoring SNAr at this position. Solvent effects (DMF vs. THF) and nucleophile strength (e.g., amines vs. thiols) are simulated via polarizable continuum models (PCM) to optimize reaction conditions .
Q. What role does this compound play in synthesizing bioactive molecules or materials?
Answer: It serves as a key intermediate in pharmaceuticals (e.g., kinase inhibitors) due to its halogen-rich structure. For example, coupling with pyridine derivatives produces fluorinated analogs with enhanced blood-brain barrier permeability. In materials science, its rigid aryl core is used in liquid crystals or OLED precursors, leveraging the trichloromethoxy group’s electron-withdrawing properties .
Methodological Considerations
Q. How to resolve contradictory data on the compound’s solubility in polar vs. nonpolar solvents?
Answer: Contradictions arise from varying purity grades (e.g., technical vs. HPLC-grade solvents). Systematic testing via UV-Vis spectroscopy at 25°C shows solubility in DCM (25 mg/mL) and toluene (15 mg/mL), but <5 mg/mL in water or methanol. Sonication (30 min) or heating (40°C) improves dispersion in DMSO .
Q. What analytical workflows validate the absence of degradation products during long-term storage?
Answer:
- HPLC-MS : Monitor for hydrolyzed products (e.g., 2-fluoro-3-(trichloromethoxy)phenol) using a C18 column and 0.1% TFA in acetonitrile/water.
- TGA/DSC : Assess thermal stability; decomposition onset temperatures >150°C indicate suitability for high-temperature reactions .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
